molecular formula C13H12N2O2 B6588679 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid CAS No. 2124263-21-2

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6588679
CAS No.: 2124263-21-2
M. Wt: 228.25 g/mol
InChI Key: BHWNQTOXOZLYPN-UHFFFAOYSA-N
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Description

5-(1-Phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid (C₁₃H₁₂N₂O₂) is a pyrazole derivative characterized by a carboxylic acid group at position 3 of the pyrazole ring and a 1-phenylcyclopropyl substituent at position 4. Its molecular weight is 228.09 Da, with an InChIKey of BHWNQTOXOZLYPN-UHFFFAOYSA-N .

Properties

CAS No.

2124263-21-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c16-12(17)10-8-11(15-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,17)

InChI Key

BHWNQTOXOZLYPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CC(=NN3)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylcyclopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenylcyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following pyrazole-3-carboxylic acid derivatives are structurally or functionally analogous to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid. Key differences in substituents, physicochemical properties, and applications are highlighted.

5-(3-Hydroxyphenyl)-1H-Pyrazole-3-Carboxylic Acid

  • Structure : Features a 3-hydroxyphenyl group at position 5 instead of the phenylcyclopropyl moiety.
  • Molecular weight: 204.18 Da (C₁₀H₈N₂O₃); CAS RN: 690631-98-2 .
  • Applications: Limited data, but its hydroxyl group may enable hydrogen bonding in drug design or coordination chemistry.

5-Isobutyl-1H-Pyrazole-3-Carboxylic Acid

  • Structure : Substituted with a flexible isobutyl group at position 5 (CAS: 92933-49-8; C₈H₁₂N₂O₂).
  • Properties : Aliphatic chain reduces steric hindrance and rigidity, possibly enhancing conformational flexibility for target binding. Molecular weight: 168.19 Da .
  • Applications : Used in synthesizing enzyme inhibitors or agrochemicals due to its balanced hydrophobicity .

1-Benzyl-3-Cyclopropyl-1H-Pyrazole-5-Carboxylic Acid

  • Structure : Benzyl group at position 1 and cyclopropyl at position 3 (CAS: 1239785-16-0; C₁₄H₁₄N₂O₂).
  • Properties : Substitution pattern alters electronic distribution; molecular weight: 242.27 Da. The benzyl group may enhance lipophilicity and membrane permeability .
  • Applications : Intermediate in pharmaceuticals, particularly where N-substitution is critical for activity .

5-(2-Methylpropyl)-4-Nitro-1H-Pyrazole-3-Carboxylic Acid

  • Structure : Nitro group at position 4 and isobutyl at position 5 (CAS: 222729-55-7; C₈H₁₁N₃O₄).
  • Properties : Nitro group introduces strong electron-withdrawing effects, altering reactivity and acidity. Molecular weight: 213.19 Da .
  • Applications : Likely used in explosives research or as a precursor for nitro-reduction reactions .

Comparative Data Table

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (Da) CAS RN Key Features
5-(1-Phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid 1-Phenylcyclopropyl C₁₃H₁₂N₂O₂ 228.09 - Rigid, hydrophobic, 19 patents
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Hydroxyphenyl C₁₀H₈N₂O₃ 204.18 690631-98-2 Polar, hydrogen-bond donor
5-Isobutyl-1H-pyrazole-3-carboxylic acid Isobutyl C₈H₁₂N₂O₂ 168.19 92933-49-8 Flexible, moderate hydrophobicity
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Benzyl (position 1), cyclopropyl (position 3) C₁₄H₁₄N₂O₂ 242.27 1239785-16-0 Lipophilic, N-substituted
5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid Isobutyl, nitro (position 4) C₈H₁₁N₃O₄ 213.19 222729-55-7 Electron-withdrawing nitro group

Key Research Findings and Implications

Steric and Electronic Effects : The phenylcyclopropyl group in the target compound provides steric bulk and electronic stabilization, which may improve binding to aromatic pockets in proteins or catalysts compared to aliphatic substituents (e.g., isobutyl) .

Solubility Trade-offs : Hydrophilic derivatives like 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid are more water-soluble but may suffer from reduced membrane permeability in drug delivery .

Synthetic Versatility : Carboxamide derivatives (e.g., ) demonstrate the adaptability of pyrazole-3-carboxylic acids as intermediates for coupling reactions, though the target compound’s synthesis route remains undocumented .

Biological Activity

5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H13N3O2
  • CAS Number : 2124263-21-2
  • IUPAC Name : 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid

The biological activity of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and subsequent biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antiviral Activity

A study evaluated derivatives of pyrazole compounds for their inhibitory effects on neuraminidase (NA) from influenza viruses. The results showed that certain derivatives, including those related to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid, demonstrated promising NA inhibitory activity, suggesting potential use in antiviral therapies .

Anti-inflammatory Effects

Compounds with similar pyrazole structures have been noted for their anti-inflammatory properties. The carboxylic acid functional group is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and cyclopropyl groups significantly impact the biological activity of the compound. For instance:

  • Substituents on the phenyl ring can alter binding affinity and selectivity towards specific targets.
  • The cyclopropyl moiety contributes to the overall conformational stability of the compound, affecting its pharmacokinetic properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibitory activity against neuraminidase
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with specific molecular targets

Table 2: Structure-Activity Relationship Findings

Compound VariantModificationsBiological Activity Level
Base CompoundNoneReference level
Variant A (4-fluorophenyl)Substituted phenyl groupHigh
Variant B (4-methylphenyl)Electron-donating groupModerate
Variant C (4-chloro)Electron-withdrawing groupLow

Case Studies

  • Influenza Virus Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit NA from A/H3N2 influenza virus strains. Among these, derivatives closely related to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid exhibited significant inhibition rates, highlighting their potential as antiviral agents .
  • Anti-inflammatory Research : Investigations into compounds with similar structures showed that they could effectively reduce markers of inflammation in vitro. This suggests that 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid may also possess similar therapeutic properties .

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